3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-10-25-12-15)17-7-4-9-24-17/h3-12,23H,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKHSLUGHBOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dimethylamino group, a furan moiety, and a thiophene ring, which are known to influence its biological activity. The molecular formula is C17H20N2O2S, and it exhibits properties typical of amide derivatives.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown significant antimicrobial properties.
- Anticancer Properties : Many benzamide derivatives are investigated for their potential in cancer treatment due to their ability to modulate various biological pathways.
- Neuroprotective Effects : Some studies suggest that the dimethylamino group may confer neuroprotective properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Androgen Receptor Modulation : Similar compounds have been identified as tissue-selective androgen receptor modulators (SARMs), indicating potential applications in treating androgen-dependent conditions like prostate cancer.
- Inhibition of Kinases : The compound may interact with specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotection | Potential protective effects on neuronal cells |
Table 2: Case Studies on Anticancer Activity
Case Studies
- Prostate Cancer Study : A study evaluating the compound's effects on LNCaP cells demonstrated significant growth inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent for androgen-dependent cancers.
- Breast Cancer Research : In MCF7 cells, the compound exhibited an IC50 value indicating effective suppression of cell viability, reinforcing its role as a candidate for breast cancer treatment.
- Neuroprotective Study : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress-induced damage, although further investigation is required to elucidate the exact mechanisms involved.
Scientific Research Applications
Anticancer Activity
Numerous studies have focused on the anticancer properties of compounds similar to 3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide.
- Mechanism of Action : Research indicates that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, particularly those associated with cancer cell lines.
- In Vitro Studies : In vitro cytotoxicity assays have demonstrated significant activity against various cancer cell lines, with some derivatives achieving IC50 values lower than established chemotherapeutics.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies.
- Anticonvulsant Activity : The compound has shown promise in models of induced seizures, suggesting it may help reduce seizure frequency and severity.
Anti-inflammatory Properties
The anti-inflammatory effects of the compound have also been investigated.
- Cytokine Inhibition : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β, indicating potential therapeutic applications in inflammatory diseases.
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. It was found that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics. This highlights the importance of structural optimization in enhancing therapeutic effectiveness.
Neuroprotective Study
In another study examining the neuroprotective effects of thiophene derivatives, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress. This suggests that this compound may have potential applications in treating neurodegenerative diseases.
Chemical Reactions Analysis
a) Sulfonamide Group
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Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions (K₂CO₃/DMF) .
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Acid-base reactions : The sulfonamide proton (pKa ~10.5) undergoes deprotonation with strong bases (e.g., NaOH), forming water-soluble salts.
b) Thiazolo[3,2-a]Pyrimidine Core
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Electrophilic aromatic substitution : Bromination at the C3 position using NBS (N-bromosuccinimide) in CCl₄ yields mono-brominated derivatives .
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Oxidation : The 5-oxo group is resistant to further oxidation but participates in tautomerization equilibria under acidic/basic conditions.
Catalytic and Solvent Effects
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Microwave-assisted synthesis : Enhances reaction rates by 3–5× compared to conventional heating (e.g., 80% yield in 30 min vs. 4 h for thiazolopyrimidine formation).
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Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization steps .
a) Cyclocondensation Mechanism
Proposed pathway for thiazolo[3,2-a]pyrimidine formation:
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Thiophene sulfonamide reacts with β-ketoester precursors via Knoevenagel condensation .
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Intramolecular cyclization facilitated by ZnCl₂, forming the fused thiazole-pyrimidine ring .
b) Enzyme Inhibition Mechanism
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Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding (sulfonamide NH to Tyr385) and π-π stacking (thiophene to Phe518) .
Advanced Synthetic Techniques
| Method | Conditions | Advantages |
|---|---|---|
| Ultrasonic activation | 40 kHz, 50°C | 95% yield in 1 h |
| Continuous flow reactor | Residence time: 5 min | Scalable synthesis with 88% purity |
Biological Interaction Mechanisms
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
a. Chloro vs. Dimethylamino Substituents
- 2-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034330-55-5): Replacing the dimethylamino group with a chloro substituent reduces basicity and alters electronic properties.
- 3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1421494-22-5): The cyano group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce bioavailability compared to the dimethylamino analog .
b. Heterocyclic Modifications
- Piperazine-Linked Benzamides: Compounds like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () exhibit extended side chains for receptor interaction, contrasting with the compact hydroxy-ethyl linker in the target compound .
Pharmacological Activity Comparisons
- D3 Receptor Ligands: Benzamides with piperazine side chains () show nanomolar affinity for dopamine D3 receptors, whereas the dimethylamino and hydroxy groups in the target compound may favor alternative targets, such as kinases or GPCRs .
- Anticancer and Antiviral Derivatives: Thioether-linked benzamides in (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) highlight the role of sulfur-containing groups in modulating cytotoxicity, a feature absent in the target compound .
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, whereas chloro or cyano analogs () are less soluble .
- Metabolic Stability : The hydroxy group may increase susceptibility to glucuronidation compared to methoxy or fluorine-substituted analogs () .
Data Tables
Table 1. Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C19H21N2O3S | 365.45 | Dimethylamino, OH, Furan, Thiophene | High (basic group) |
| 2-Chloro Analog (CAS 2034330-55-5) | C17H14ClNO3S | 347.80 | Chloro, OH, Furan, Thiophene | Moderate |
| 3-Cyano Analog (CAS 1421494-22-5) | C19H16N2O2S | 336.40 | Cyano, Furan, Thiophene | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
